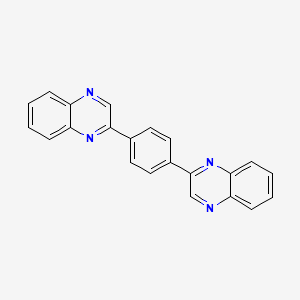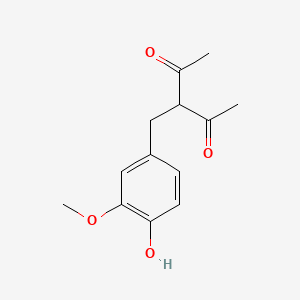
2,4-Pentanedione, 3-vanillyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-vanillyl- involves the reaction of vanillin with acetylacetone under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between vanillin and acetylacetone . The reaction typically requires controlled temperatures and may involve solvents like ethanol to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of 2,4-Pentanedione, 3-vanillyl- often involves large-scale batch reactions where the reactants are combined in reactors with precise control over temperature, pressure, and pH. The product is then purified through processes such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-vanillyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
2,4-Pentanedione, 3-vanillyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-vanillyl- involves its ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage. By scavenging these reactive species, it helps protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione:
Hexafluoroacetylacetone: A fluorinated derivative with enhanced stability and different reactivity compared to 2,4-Pentanedione, 3-vanillyl-.
3-Benzyl-2,4-pentanedione: Another derivative with a benzyl group, used in different chemical applications
Uniqueness
2,4-Pentanedione, 3-vanillyl- is unique due to its vanillyl group, which imparts specific antioxidant properties and makes it suitable for applications where oxidative stress is a concern. Its ability to scavenge a wide range of free radicals sets it apart from other similar compounds .
Properties
CAS No. |
30881-23-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3 |
InChI Key |
IFGDRUTWCITGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


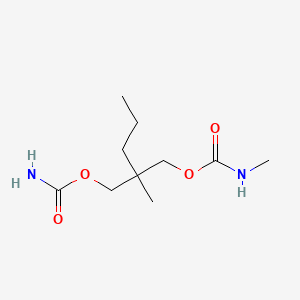
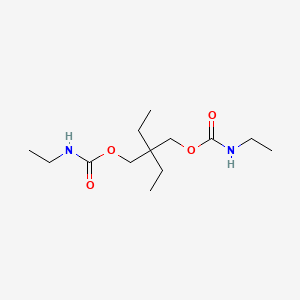
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

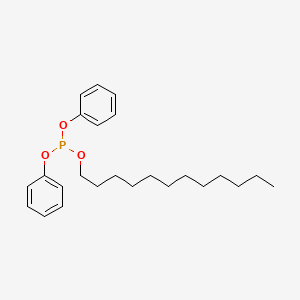
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)

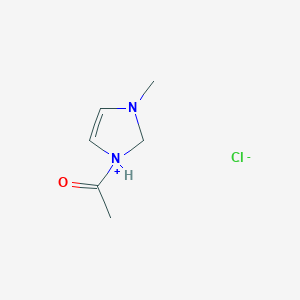
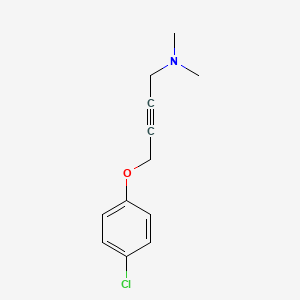
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
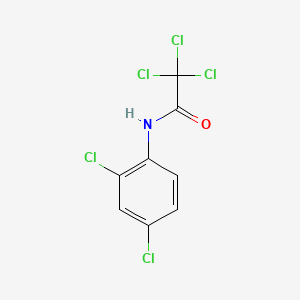
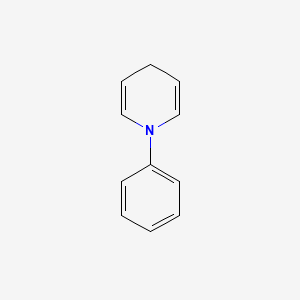
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
